
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate typically involves the reaction of 4-(1H-imidazol-1-yl)methylbenzaldehyde with an appropriate acrylate derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the acrylate salt. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in the formation of coordination complexes. Additionally, the acrylate moiety can participate in polymerization reactions, leading to the formation of cross-linked polymer networks. These interactions are crucial for its applications in materials science and catalysis.
Comparación Con Compuestos Similares
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate can be compared with other similar compounds, such as:
4-(1H-imidazol-1-yl)methylbenzoic acid: Similar structure but lacks the acrylate moiety.
1,4-bis(imidazol-1-ylmethyl)benzene: Contains two imidazole rings and is used in the synthesis of coordination polymers.
Imidazole-4-acrylate: Similar functional groups but different structural arrangement.
Propiedades
Fórmula molecular |
C13H11N2NaO2 |
|---|---|
Peso molecular |
250.23 g/mol |
Nombre IUPAC |
sodium;(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5-; |
Clave InChI |
NCNYJCOBUTXCBR-YSMBQZINSA-M |
SMILES isomérico |
C1=CC(=CC=C1CN2C=CN=C2)/C=C\C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


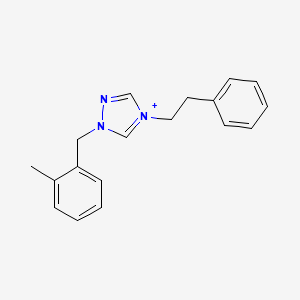
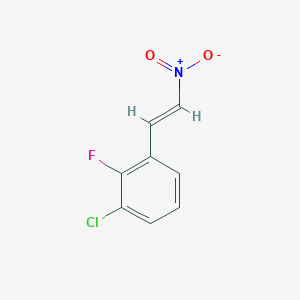
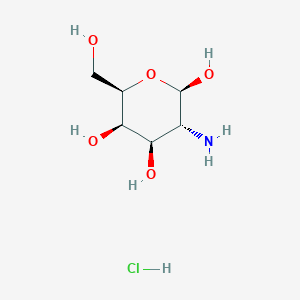
![N-{[4-(butanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B13357086.png)
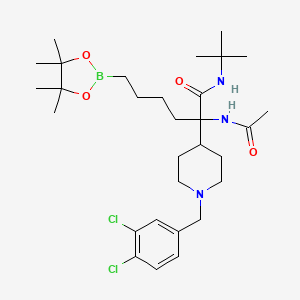
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)
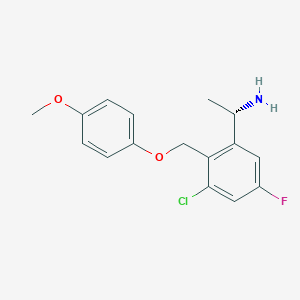
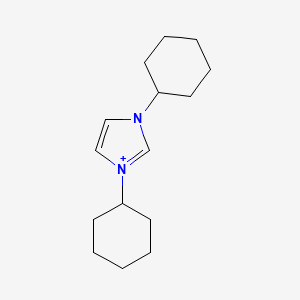
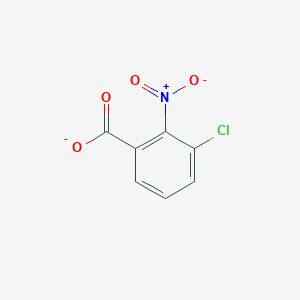
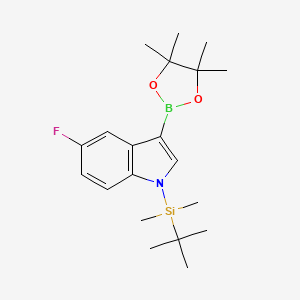
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-isopropyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B13357146.png)


![3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357166.png)
